molecular formula C20H22N4O3 B11380905 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11380905
M. Wt: 366.4 g/mol
InChI Key: VCSTYQOSNVCLBL-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde as a reagent.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial properties.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethoxyphenyl and methylphenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamide: Lacks the ethoxyphenyl and methylphenyl substitutions.

    2-(4-Methoxyphenyl)-1,2,3-triazole: Contains a methoxy group instead of an ethoxy group.

    5-(Hydroxymethyl)-1,2,3-triazole: Lacks the ethoxyphenyl and methylphenyl groups.

Uniqueness

2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-3-27-17-10-8-16(9-11-17)24-22-18(13-25)19(23-24)20(26)21-12-15-6-4-14(2)5-7-15/h4-11,25H,3,12-13H2,1-2H3,(H,21,26)

InChI Key

VCSTYQOSNVCLBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)C)CO

Origin of Product

United States

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